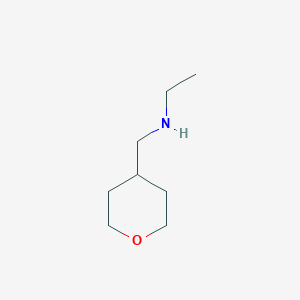

N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine

説明

N-(Tetrahydro-2H-pyran-4-ylmethyl)ethanamine (CAS: 914260-86-9) is a secondary amine featuring a tetrahydro-2H-pyran (THP) ring substituted at the 4-position with a methyl-ethylamine group. Its molecular formula is C₈H₁₇NO, and it has a molecular weight of 143.23 g/mol . The THP ring contributes to its stereoelectronic properties, with the oxygen atom enabling hydrogen bonding, while the ethylamine side chain enhances solubility in polar solvents. This compound is commercially available (e.g., Combi-Blocks, 95% purity) and serves as a versatile intermediate in pharmaceutical synthesis .

特性

IUPAC Name |

N-(oxan-4-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-9-7-8-3-5-10-6-4-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIBNYIRDDCSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649242 | |

| Record name | N-[(Oxan-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914260-86-9 | |

| Record name | N-[(Oxan-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions:

- Reagents : Borane-THF complex, tetrahydropyran derivative (e.g., N-(tetrahydropyran-4-ylmethyl)acetamide), methanol.

- Conditions : Reaction conducted at ambient temperature under a nitrogen atmosphere for approximately 48 hours.

Yield:

The yield from this method can reach approximately 68% after purification steps, which include washing with ether and extraction using dichloromethane.

| Reagents | Conditions | Yield |

|---|---|---|

| Borane-THF, THF, Methanol | 20°C, 48 h, Nitrogen atmosphere | 68% |

Nucleophilic Substitution

Another method involves nucleophilic substitution reactions where the amine group of this compound reacts with electrophilic substrates.

Example Reaction:

For instance, the reaction with bromomethyl aromatic compounds can be performed under specific conditions to yield desired products.

Reaction Conditions:

- Substrate : 5-(4-bromomethyl-2-methoxyphenoxy)pyrazine-2-carboxamide

- Conditions : Conducted in dichloromethane at 40°C for around 4 hours.

Yield:

This method also yields around 68% after purification.

| Substrate | Conditions | Yield | Application |

|---|---|---|---|

| 5-(4-bromomethyl-2-methoxyphenoxy)pyrazine | Dichloromethane, 40°C, 4 h | 68% | Antiviral agent synthesis |

Characterization of this compound is crucial to confirm its structure and purity. Common analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is employed to identify the chemical environment of hydrogen and carbon atoms in the compound.

Key Peaks:

- ¹H NMR : Signals at δ 3.8–4.0 ppm (pyran ring O–CH₂), δ 2.6–2.8 ppm (N–CH₂–CH₃), δ 1.1–1.3 ppm (ethylamine CH₃).

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

Molecular Ion Detection:

The molecular ion [M+H]⁺ appears at m/z = 144, confirming the molecular weight of the compound.

High Performance Liquid Chromatography (HPLC)

HPLC can be utilized to assess purity and quantify concentrations of synthesized compounds.

When handling this compound, it is essential to adhere to standard laboratory safety protocols:

Personal Protective Equipment (PPE)

Wear appropriate PPE including gloves, goggles, and lab coats to prevent skin and eye contact.

Ventilation

Conduct experiments in a fume hood to mitigate inhalation risks from volatile compounds.

Waste Disposal

Dispose of chemical waste according to local regulations, ensuring neutralization of residual compounds before disposal.

化学反応の分析

Reductive Amination

This reaction is pivotal for synthesizing N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine derivatives. A borane-THF complex facilitates the reduction of acetamide intermediates:

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| Borane-THF, THF, methanol | 20°C, 48 h, nitrogen atmosphere | 68% |

Mechanism :

- Borane-THF acts as a Lewis acid to activate the carbonyl group of N-(tetrahydropyran-4-ylmethyl)acetamide.

- Subsequent reduction forms the secondary amine, followed by acid hydrolysis and neutralization to isolate the product .

Nucleophilic Substitution

The amine group participates in nucleophilic attacks on electrophilic substrates, such as bromomethyl aromatic compounds:

| Substrate | Conditions | Yield | Application | Source |

|---|---|---|---|---|

| 5-(4-bromomethyl-2-methoxyphenoxy)pyrazine-2-carboxamide | Dichloromethane, 40°C, 4 h | 68% | Antiviral agent synthesis |

Key Observations :

- Heating promotes SN2 displacement of the bromine atom.

- Steric hindrance from the tetrahydropyran ring reduces reaction rates compared to linear amines .

Coupling Reactions

The compound serves as a building block in cross-coupling reactions:

Suzuki-Miyaura Coupling:

| Partner Reagent | Catalyst System | Product Application | Source |

|---|---|---|---|

| 5-iodo-2-aminopyrazine | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | Imidazo[1,2-a]pyrazine cores |

Conditions :

- Requires anhydrous DMF and degassing to prevent palladium deactivation.

- Yields depend on the electronic nature of the aryl halide .

Schiff Base Formation

The amine reacts with aldehydes to form imines, useful in coordination chemistry:

| Aldehyde | Solvent | pH | Stability | Source |

|---|---|---|---|---|

| 4-quinolinecarboxaldehyde | Ethanol | 7.5 | Stable up to 100°C |

Applications :

Quaternary Ammonium Salt Formation

Alkylation with methyl iodide or benzyl bromide generates cationic surfactants:

| Alkylating Agent | Conditions | Product Solubility | Source |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | Water-soluble |

Limitations :

Oxidation Reactions

Controlled oxidation of the amine moiety produces nitroso or nitro derivatives:

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C to RT | N-Oxide |

Caution :

Comparative Reactivity Table

| Reaction Type | Rate (Relative to n-Butylamine) | Steric Effects | Electronic Effects |

|---|---|---|---|

| Reductive Amination | 0.85x | Moderate | Electron-deficient |

| Nucleophilic Substitution | 0.45x | High | Neutral |

| Suzuki Coupling | N/A | Low | Electron-rich |

Mechanistic Insights

科学的研究の応用

N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Pyran Modifications

N-Methyltetrahydro-2H-pyran-4-amine (CAS: 220641-87-2)

- Structure : Features a methyl group directly attached to the THP ring nitrogen.

- Molecular Formula: C₆H₁₃NO; Molecular Weight: 115.17 g/mol.

- Key Differences : The absence of a methyl-ethylamine side chain reduces steric bulk compared to the target compound. This simplification may enhance reactivity in nucleophilic substitutions but reduce lipophilicity .

2-(2,2-Dimethyl-4-phenyl-tetrahydro-pyran-4-yl)-ethylamine (CAS: 126317-99-5)

- Structure : Contains a dimethyl-substituted THP ring and a phenyl group at the 4-position.

- Molecular Formula: C₁₅H₂₃NO; Molecular Weight: 233.35 g/mol.

- However, these modifications may reduce solubility in aqueous media .

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (CAS: 440087-51-4)

- Structure : Incorporates a methoxyphenyl group on the THP ring.

- Molecular Formula: C₁₃H₁₉NO₂; Molecular Weight: 221.30 g/mol.

- Key Differences : The methoxy group enhances electron-donating effects, which could stabilize charge-transfer complexes. This compound’s aromaticity contrasts with the aliphatic ethylamine chain in the target molecule .

Functional Group Variations

N-Ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

- Structure : Ethylamine substituent at the THP-4 position.

- Key Differences : Similar backbone to the target compound but lacks the methyl group on the ethylamine, slightly reducing steric bulk. This may influence reaction kinetics in reductive amination processes .

N-Propyl-Tetrahydro-2H-pyran-4-amine (CAS: 1187931-62-9)

Pharmacologically Relevant Analogues

N-[(1R,3S)-3-Isopropyl-3-(piperazinylcarbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

- Structure : Complex bicyclic structure with a THP-4-amine and isopropyl-piperazine groups.

- Key Differences : Designed for kinase inhibition (e.g., in oncology), this compound demonstrates how THP-amine scaffolds are integrated into larger pharmacophores. The target compound’s simpler structure lacks these target-specific modifications .

N-[2-(4-Nitrophenoxy)ethyl]-2-(4-Nitrophenyl)ethanamine (CAS: 226992-13-8)

- Structure : Contains nitroaryl groups and an ether linkage.

- Molecular Formula : C₁₆H₁₇N₃O₅; Molecular Weight : 331.33 g/mol.

- Key Differences : The nitro groups confer strong electron-withdrawing effects, contrasting with the electron-donating THP oxygen. This compound’s applications lie in high-energy material synthesis rather than biomedicine .

Comparative Data Table

生物活性

N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

1. Chemical Structure and Properties

This compound is characterized by its tetrahydropyran ring structure attached to an ethanamine group. Its molecular formula is with a molecular weight of approximately 143.23 g/mol. The presence of the nitrogen atom in the amine group contributes to its basic properties and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may modulate neurotransmitter systems, indicating potential implications for neuropharmacology. The exact molecular targets and pathways involved in its action are still under investigation, but it is hypothesized that it may influence pathways related to neuroprotection and cellular signaling.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, derivatives of pyran have shown significant antibacterial activity against various Gram-positive bacteria, suggesting that this compound may also possess similar effects .

Antioxidant Properties

The antioxidant capacity of pyran-based compounds has been well-documented. Studies have demonstrated that certain derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of related compounds against cancer cell lines such as HCT-116 (colorectal cancer). These studies found that some pyran derivatives inhibited cell proliferation significantly, suggesting that this compound may also have potential as an anticancer agent .

4. Case Studies

Case Study 1: Anticancer Activity

A study focused on evaluating the cytotoxic effects of pyran derivatives against HCT-116 cells revealed that certain analogues exhibited IC50 values lower than standard chemotherapeutics like ampicillin, indicating strong potential for further development as anticancer agents .

Case Study 2: Neuroprotective Effects

Another investigation into pyran-based compounds highlighted their neuroprotective properties, particularly in models of neurodegenerative diseases. These compounds were shown to inhibit pathways involved in neuroinflammation and apoptosis, which are critical in conditions such as Alzheimer's disease .

5. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Tetrahydropyran-4-amine | Contains a tetrahydropyran ring | Exhibits different reactivity patterns |

| N-methyltetrahydropyran-4-amine | Methyl group on the nitrogen atom | Enhanced solubility and potential biological activity |

| 1-Amino-3-methylpyrrolidine | Pyrrolidine ring structure | Stronger basicity compared to N-(tetrahydro-2H-pyran...) |

This table highlights the distinct characteristics of this compound, particularly its tetrahydropyran moiety which differentiates it from other amines and cyclic structures.

6. Future Directions

Despite promising findings regarding the biological activity of this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In vivo Studies : To assess the pharmacokinetics and efficacy in living organisms.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.

- Clinical Trials : To evaluate safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine, and what experimental conditions are critical for achieving high yields?

- Methodological Answer : The compound is commonly synthesized via reductive amination between tetrahydro-2H-pyran-4-ylmethylamine and acetaldehyde. Key reagents include sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) with catalytic acetic acid, which facilitates selective reduction of the imine intermediate . Solvent choice (e.g., anhydrous DCE) and pH control (via acetic acid) are critical to suppress side reactions like over-reduction or polymerization. Typical yields range from 60–75% after purification by column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for signals at δ 3.8–4.0 ppm (pyran ring O–CH₂), δ 2.6–2.8 ppm (N–CH₂–CH₃), and δ 1.1–1.3 ppm (ethylamine CH₃).

- ¹³C NMR : Peaks at ~70 ppm (pyran C-O) and ~45 ppm (N–CH₂–CH₃) confirm the structure .

- LC-MS : Use electrospray ionization (ESI+) to detect the molecular ion [M+H]⁺ at m/z 172.25 (calculated molecular weight: 171.25 g/mol).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks due to potential amine volatility .

- Waste Disposal : Neutralize residual compound with dilute HCl before disposing in designated organic waste containers.

Advanced Research Questions

Q. How can researchers optimize stereochemical control during the synthesis of this compound to avoid racemization or diastereomer formation?

- Methodological Answer : The pyran ring’s conformation influences stereochemistry. Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during reductive amination to enforce enantioselectivity. Alternatively, employ asymmetric catalysis with palladium complexes (e.g., Pd(OAc)₂ with chiral phosphine ligands) to achieve >90% enantiomeric excess (ee) . Monitor stereochemical integrity via chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from rotameric equilibria or solvent-dependent conformational changes.

- Variable Temperature (VT) NMR : Conduct experiments at −40°C to slow bond rotation and simplify splitting patterns.

- COSY/NOESY : Identify through-space couplings to distinguish between regioisomers or conformational isomers .

- Computational Modeling : Validate assignments using DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and coupling constants.

Q. How does this compound interact with biological targets such as neurotransmitter receptors, and what experimental models are suitable for mechanistic studies?

- Methodological Answer : The compound’s ethylamine moiety suggests potential activity at G protein-coupled receptors (GPCRs) .

- In Vitro Assays : Use HEK293 cells transfected with human serotonin (5-HT₃) or dopamine (D₂) receptors. Measure cAMP levels via ELISA or calcium flux using Fluo-4 AM dye .

- Molecular Docking : Perform AutoDock Vina simulations to predict binding poses in receptor active sites (e.g., PDB ID: 6CM4 for 5-HT₃).

- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) with LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。